molecular formula C30H48O3 B15285901 Testosterone undecanoilate

Testosterone undecanoilate

Cat. No.: B15285901
M. Wt: 456.7 g/mol
InChI Key: UDSFVOAUHKGBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone undecanoilate, also known as testosterone undecanoate, is an androgen and anabolic steroid medication used primarily in the treatment of low testosterone levels in men. It is a prodrug of testosterone, meaning it is converted into active testosterone in the body. This compound is unique among testosterone esters due to its ability to be administered both orally and via intramuscular injection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone undecanoilate is synthesized through the esterification of testosterone with undecanoic acid. The reaction typically involves the use of a solvent such as N,N-dimethylformamide (DMF) and a base like pyridine. The process begins by mixing testosterone and DMF under nitrogen, followed by the addition of undecanoic acid chloride at a controlled temperature of 0-10°C. The reaction is allowed to proceed at room temperature for about an hour .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through various techniques such as crystallization and chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Testosterone undecanoilate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of testosterone, as well as halogenated derivatives. These products can have different biological activities and are often studied for their pharmacological properties .

Scientific Research Applications

Testosterone undecanoilate has a wide range of scientific research applications:

Mechanism of Action

Testosterone undecanoilate exerts its effects by binding to androgen receptors in various tissues throughout the body. This binding triggers a cascade of biological responses that regulate metabolism, promote muscle growth and repair, and maintain reproductive function. The compound is converted into active testosterone, which then interacts with androgen receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Testosterone enanthate
  • Testosterone cypionate
  • Testosterone propionate

Comparison

Testosterone undecanoilate is unique among these compounds due to its ability to be administered both orally and via intramuscular injection. It also has a longer duration of action when given by injection compared to other testosterone esters. This makes it a versatile option for testosterone replacement therapy .

Biological Activity

Testosterone undecanoate (TU) is an ester of testosterone that has garnered attention for its role in testosterone replacement therapy (TRT) and its biological activities. This article explores the pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile of TU, supported by data tables and case studies.

Pharmacokinetics

Absorption and Distribution:
Testosterone undecanoate is a lipophilic compound that is absorbed through the intestinal lymphatic system when administered orally. This route allows it to bypass first-pass metabolism in the liver. Following oral administration, it is cleaved by non-specific esterases to release active testosterone into circulation. Intramuscular administration leads to a gradual release of testosterone, with peak serum concentrations reached between four and 42 days post-injection .

Table 1: Pharmacokinetic Parameters of Testosterone Undecanoate

Administration RouteDose (mg)Cmax (ng/dL)Tmax (days)Half-Life (days)
Oral23710085Not specified
Intramuscular75090.97Not specified

Testosterone exerts its biological effects primarily through binding to androgen receptors (AR), which are present in various tissues including muscle, bone, and adipose tissue. The binding initiates a cascade of gene transcription that influences growth and development, sexual function, and metabolic processes. Additionally, testosterone can be converted to dihydrotestosterone (DHT) by the enzyme 5α-reductase, which has a higher affinity for androgen receptors and mediates many androgenic effects .

Clinical Efficacy

Recent studies have demonstrated the efficacy of TU in treating hypogonadism. The phase 3 MRS-TU-2019EXT trial showed that 87.8% of treated patients achieved normal plasma testosterone levels after treatment . Patients received doses ranging from 200 mg to 800 mg daily, with significant improvements noted in sexual function and overall well-being.

Table 2: Clinical Outcomes from MRS-TU-2019EXT Trial

ParameterBaseline ValuePost-Treatment Valuep-value
Mean Plasma Testosterone (ng/dL)<222222-800<0.001
Sexual Function ScoreLowImproved<0.01
Quality of LifeLowImproved<0.05

Safety Profile

The safety profile of TU has been assessed in various studies, indicating minimal adverse effects when used appropriately. In a one-year observational study involving transgender men and hypogonadal cisgender men, no significant liver enzyme elevations were observed, although slight reductions in HDL cholesterol were noted . Furthermore, there were no significant increases in prostate-specific antigen (PSA) levels during short-term treatments, suggesting a favorable safety profile concerning prostate health .

Case Studies

Case Study 1: Efficacy in Hypogonadism
A study involving six men with hypogonadism demonstrated significant improvements in sexual interest and behavior within the first week of TU administration. The rise in plasma testosterone was modest but sufficient to enhance sexual function .

Case Study 2: Transgender Men
In a cohort of treatment-naïve transgender men receiving TU injections, hemoglobin and hematocrit levels increased to male reference ranges without adverse liver effects. This highlights TU's potential as a safe option for hormone therapy in transgender populations .

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFVOAUHKGBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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